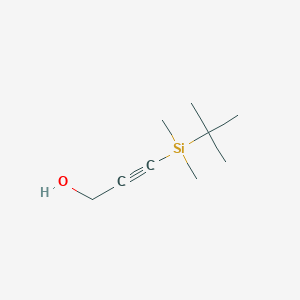

3-tert-Butyldimethylsilyl-2-propyn-1-ol

Description

Significance of Propargyl Alcohols in Synthetic Chemistry

Propargyl alcohols are organic compounds that feature both a hydroxyl (-OH) group and a carbon-carbon triple bond (an alkyne). atamanchemicals.com This dual functionality makes them exceptionally valuable building blocks in organic synthesis. rawsource.com The presence of these two reactive sites allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. rawsource.comrawsource.com

The alkyne group serves as a critical point for coupling reactions, additions, and polymerization, while the hydroxyl group can be involved in oxidations, esterifications, and substitutions. atamanchemicals.comrawsource.comnih.gov This versatility makes propargyl alcohols indispensable intermediates in the synthesis of numerous products, including:

Pharmaceuticals: They are fundamental reagents in the creation of active pharmaceutical ingredients (APIs), including antiviral and anticancer agents. rawsource.comsinobiochemistry.com

Agrochemicals: Their structure is incorporated into various pesticides and other agricultural chemicals. atamanchemicals.com

Advanced Materials: They are used in the production of polymers and specialty chemicals, contributing to the development of durable materials and coatings. atamanchemicals.comrawsource.com

Fragrances: Propargyl alcohol serves as a raw material for synthesizing unique aromatic compounds used in consumer products. sinobiochemistry.com

Role of Silyl (B83357) Protecting Groups, particularly the tert-Butyldimethylsilyl (TBDMS) Moiety, in Multistep Organic Synthesis

In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to temporarily "mask" or protect a reactive site to prevent it from interfering with reactions occurring elsewhere in the molecule. ontosight.ai The hydroxyl group, being nucleophilic and acidic, is highly reactive and often requires protection. thieme-connect.de Silyl ethers are among the most widely used protecting groups for alcohols in modern organic synthesis. thieme-connect.de

The tert-butyldimethylsilyl (TBDMS) group is a particularly popular choice. ontosight.ai It is introduced by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444). ontosight.aifiveable.me The resulting TBDMS ether has several advantageous properties:

Steric Bulk: The large tert-butyl group provides excellent steric hindrance, physically blocking access to the protected oxygen and making the group very stable. ontosight.aifiveable.me

Chemical Stability: TBDMS ethers are robust and stable under a wide range of reaction conditions, including basic, neutral, and oxidative environments. ontosight.aifiveable.me

Selective Removal (Deprotection): Despite its stability, the TBDMS group can be removed cleanly under specific and mild conditions. ontosight.ai The most common method for cleavage is the use of a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF), which has a high affinity for silicon. organic-chemistry.orgnih.gov Acidic conditions can also be employed for deprotection. ontosight.aiorganic-chemistry.org

This combination of stability and controlled removal allows for a high degree of flexibility in designing complex synthetic pathways. fiveable.me

| Condition Type | Stability | Common Reagents for Cleavage |

|---|---|---|

| Acidic | Labile | Acetic Acid, Hydrochloric Acid (HCl) ontosight.aiorganic-chemistry.org |

| Basic | Stable | Not applicable |

| Oxidative | Stable | Not applicable |

| Fluoride Ions | Labile | Tetra-n-butylammonium fluoride (TBAF) organic-chemistry.orgnih.gov |

Overview of 3-tert-Butyldimethylsilyl-2-propyn-1-ol as a Versatile Intermediate in Contemporary Organic Chemistry

This compound is a chemical compound that exemplifies the strategic use of protecting groups. ukchemicalsuppliers.co.uk In this molecule, the acidic proton of the terminal alkyne in propargyl alcohol is replaced by a TBDMS group. This modification leaves the primary hydroxyl group free for reaction while preventing the alkyne from undergoing unwanted side reactions, such as deprotonation by strong bases.

This "safeguarding" makes the compound an indispensable component in many synthetic routes. ukchemicalsuppliers.co.uk It allows chemists to perform transformations on the hydroxyl group first and then, at a later stage, remove the silyl group to reveal the terminal alkyne for further functionalization. This controlled, sequential reactivity is crucial in multistep synthesis. A notable application of this intermediate is in the development of potent drugs, such as the HIV protease inhibitor Atazanavir. ukchemicalsuppliers.co.uk

| Property | Value |

|---|---|

| CAS Number | 120789-51-7 chemicalbook.com |

| Molecular Formula | C₉H₁₈OSi |

| Molecular Weight | 170.32 g/mol |

| Synonyms | 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-9(2,3)11(4,5)8-6-7-10/h10H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFBEXRZAZEBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373815 | |

| Record name | 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120789-51-7 | |

| Record name | 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butyldimethylsilyl 2 Propyn 1 Ol

Direct Silylation Approaches to 3-tert-Butyldimethylsilyl-2-propyn-1-ol

Direct methods focus on the one-step introduction of the tert-butyldimethylsilyl group onto the terminal alkyne of propargyl alcohol.

One-Step Preparation from Propargyl Alcohol

A straightforward approach to the synthesis of this compound involves the direct silylation of propargyl alcohol. This can be accomplished by reacting propargyl alcohol with tert-butyldimethylsilyl chloride. While base-catalyzed silylations are common, a notable method involves a catalyst-free system using a dimethyl sulfoxide (B87167) (DMSO) and hexane (B92381) solvent mixture. This procedure offers a mild and efficient pathway to the desired product, minimizing the formation of by-products often associated with strong bases. psu.edu

The reaction proceeds smoothly at room temperature, and the desired silylated product can be obtained in high yields. This method is particularly advantageous as it avoids the use of traditional bases like imidazole (B134444) or triethylamine (B128534), which can sometimes lead to purification challenges due to the formation of ammonium (B1175870) salts. psu.edu

Table 1: One-Step Silylation of Propargyl Alcohol

| Reagent 1 | Reagent 2 | Solvent System | Temperature | Yield |

| Propargyl alcohol | tert-Butyldimethylsilyl chloride | DMSO-hexane | Room Temperature | High |

Methodologies Involving Organomagnesium Reagents

Organomagnesium reagents, such as ethylmagnesium bromide, can be employed to facilitate the silylation of propargyl alcohol. In this approach, the Grignard reagent is believed to first react with the acidic hydroxyl group of propargyl alcohol to form a magnesium alkoxide intermediate. This is then followed by the deprotonation of the terminal alkyne, generating a propargyl Grignard species. Subsequent reaction with tert-butyldimethylsilyl chloride introduces the silyl (B83357) group at the C-3 position. An acidic workup then reprotonates the alkoxide to yield this compound.

It is important to note that the reaction conditions must be carefully controlled to avoid potential side reactions, such as the 1,4-O→Csp migration of the silyl group, which has been observed in related systems. lookchem.com

Indirect Synthetic Routes to this compound

Protection of Propargyl Alcohol Derivatives as Precursors

A common and effective indirect method for the synthesis of this compound utilizes the tetrahydropyranyl (THP) group to protect the hydroxyl functionality of propargyl alcohol. chemicalbook.com This strategy involves a three-step sequence:

Protection: Propargyl alcohol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to form the THP ether of propargyl alcohol. This step effectively masks the reactive hydroxyl group.

Silylation: The terminal alkyne of the THP-protected propargyl alcohol is then deprotonated using a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures. The resulting lithium acetylide is then quenched with tert-butyldimethylsilyl chloride to introduce the silyl group at the C-3 position.

Deprotection: The final step involves the removal of the THP protecting group. This is generally achieved under mild acidic conditions, for instance, by using an acid catalyst like Amberlyst-15 in methanol (B129727). chemicalbook.com This acidic hydrolysis selectively cleaves the THP ether, regenerating the hydroxyl group and affording the final product, this compound, in good yield.

Table 2: Synthesis via THP Ether Intermediate

| Step | Reactants | Reagents | Product |

| 1. Protection | Propargyl alcohol | 3,4-Dihydro-2H-pyran, PTSA | 2-((Prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran |

| 2. Silylation | 2-((Prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran | 1. n-Butyllithium 2. tert-Butyldimethylsilyl chloride | 2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran |

| 3. Deprotection | 2-((3-(tert-Butyldimethylsilyl)prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran | Amberlyst-15, Methanol | This compound |

Synthesis of Analogues and Structurally Related Silylated Propynols

The synthetic utility of silyl-protected propynols extends to the creation of a diverse range of structurally related analogues. These syntheses often adapt established methodologies, such as the alkynylation of carbonyl compounds, to incorporate different silyl groups, alkyl or aryl substituents, and varied substitution patterns around the alcohol.

A primary strategy for synthesizing structurally related silylated propynols involves the addition of silylated terminal alkynes to aldehydes and ketones. organic-chemistry.org This method allows for significant variation in the structure of the resulting alcohol by changing either the carbonyl compound or the silylated alkyne. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be an effective catalyst for the addition of various trialkylsilylalkynes to a range of aldehydes and ketones. organic-chemistry.org This approach is notable for its mild reaction conditions, typically conducted in tetrahydrofuran (B95107) (THF) at room temperature, and its tolerance for a variety of functional groups on the aryl components, including chloro, bromo, fluoro, and trifluoromethyl groups. organic-chemistry.org

Another important methodology involves the reductive coupling of ynoates and aldehydes in the presence of a silane. This reaction, often catalyzed by nickel complexes such as Ni(COD)₂, can produce silyl-protected γ-hydroxy-α,β-enoates. organic-chemistry.org This provides a pathway to analogues that are more functionalized than simple propynols.

Furthermore, analogues can be generated by using silyl-protected intermediates in multi-step syntheses. For instance, a tert-butyldimethylsilyl (TBDMS)-protected hydroxy-p-carborane can be synthesized and then used as a building block for more complex structures. mdpi.com The initial protection is a standard silylation reaction using tert-butyldimethylsilyl chloride (TBDMSCl) and an amine base like triethylamine (NEt₃), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The protected intermediate can then undergo further reactions, such as deprotonation with n-butyllithium (nBuLi) followed by reaction with an acyl chloride, to yield a more complex analogue. mdpi.com The silyl group can be removed later using a fluoride source like TBAF. mdpi.com

The table below summarizes various synthetic approaches to analogues of this compound and related silylated alcohols.

| Reactants | Reagents/Catalyst | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Trialkylsilylalkynes, Aldehydes/Ketones | Tetrabutylammonium fluoride (TBAF) | Silylated Propargyl Alcohols | Mild, operationally simple method tolerant of various functional groups on aryl aldehydes. | organic-chemistry.org |

| Ynoates, Aldehydes, Silane | Ni(COD)₂, N-heterocyclic carbene ligand, PPh₃ | Silyl-protected γ-hydroxy-α,β-enoates | Provides a route to highly functionalized 1,4-difunctional compounds. | organic-chemistry.org |

| 1-Hydroxy-p-carborane | 1. TBDMSCl, NEt₃, DMAP 2. nBuLi 3. 2-Thiophenecarbonyl chloride | TBDMS-protected p-carborane-containing analogue | Demonstrates the use of silyl protection to enable further functionalization of a complex alcohol. Yield for the final step was 64%. | mdpi.com |

| Propargylic Alcohols | Silyllithiums | β-silyl Allylic Alcohols | A method for the anti-silyllithiation of the triple bond in propargylic alkoxides to form highly functionalized alkenylsilanes. | chemrxiv.org |

Chemical Transformations and Reactivity of this compound

The reactivity of this compound is characterized by the distinct functionalities present in its structure: a primary hydroxyl group and a terminal alkyne protected by a bulky tert-butyldimethylsilyl group. These reactive sites allow for a variety of chemical transformations, enabling its use as a versatile building block in organic synthesis. The hydroxyl group can undergo oxidation to furnish carbonyl compounds, while the alkyne moiety can participate in reduction, cross-coupling, cycloaddition, and carbonylation reactions.

Applications of 3 Tert Butyldimethylsilyl 2 Propyn 1 Ol in Complex Molecule Synthesis

Strategic Utility as a Protecting Group and Synthetic Synthon in Convergent and Linear Syntheses

The primary utility of 3-tert-butyldimethylsilyl-2-propyn-1-ol stems from its dual role as both a protected alkyne and a functionalized synthon. The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting group for the terminal, acidic proton of the propargyl alcohol. This protection is crucial as it prevents unwanted side reactions of the terminal alkyne, such as deprotonation by strong bases or participation in coupling reactions, while other parts of the molecule are being manipulated.

The TBDMS ether is stable under a wide range of conditions, including aqueous base and various reductive and oxidative environments, yet it can be selectively removed when desired. wikipedia.org Cleavage is typically achieved under mild conditions using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF). wikipedia.org This orthogonality allows chemists to unmask the alkyne at a specific stage of a synthesis to perform further transformations, such as Sonogashira or Glaser coupling reactions. wikipedia.orgrsc.org

As a synthetic synthon, this compound provides a three-carbon unit that can be incorporated into larger molecules through reactions involving its hydroxyl group. This strategic value is evident in both linear and convergent synthetic strategies.

Linear Synthesis: In a linear sequence, the compound can be introduced early on, and its functional groups (the alcohol and the protected alkyne) can be unmasked and reacted in a stepwise fashion to build complexity.

Convergent Synthesis: In a convergent approach, this compound can be used to prepare a key fragment that is later combined with other separately synthesized fragments. nih.gov This is particularly common in oligonucleotide synthesis, where protected nucleoside phosphoramidites are assembled into a larger molecule. nih.gov

This combination of a stable protecting group and a reactive handle within the same molecule makes this compound an efficient and strategic choice for the synthesis of complex targets.

**4.2. Intermediate in the Construction of Biologically Relevant Compounds

The structural features of this compound make it an important intermediate in the synthesis of various biologically active molecules, ranging from small molecule pharmaceuticals to large biomolecules like nucleic acids.

The propargyl alcohol motif is a key structural element in numerous pharmaceutical agents. This compound serves as a key precursor for introducing this functionality in a protected form. A prominent example is its use in the synthesis of Atazanavir, a protease inhibitor used in the treatment of HIV. organic-chemistry.org In the synthesis of Atazanavir, the protected propargyl unit is incorporated into the complex molecular framework, demonstrating the compound's utility in constructing highly functionalized drug molecules.

The broader class of silylated compounds, particularly those containing the tert-butyldimethylsilyl group, has been investigated for its role in modulating the biological activity of parent compounds. libretexts.org The lipophilicity conferred by the silyl (B83357) group can influence a drug's pharmacokinetic properties. While not a direct application of this compound itself, this highlights the significance of the TBDMS moiety in medicinal chemistry.

| Drug/Precursor | Therapeutic Area | Role of this compound |

| Atazanavir | Antiviral (HIV) | Serves as a key building block for introducing the propargyl functional group during the total synthesis. organic-chemistry.org |

| Isbogrel (analogue) | Antithrombotic | A related compound, 3-trimethylsilyl-2-propyn-1-ol, is a reagent for the synthesis of Isbogrel, a thromboxane (B8750289) A2 inhibitor, showcasing the general utility of silyl-protected propargyl alcohols. organic-chemistry.org |

The chemical synthesis of RNA is significantly more challenging than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar. This hydroxyl group must be protected during the synthesis to prevent side reactions and chain degradation. The tert-butyldimethylsilyl (TBDMS) group is one of the most widely used protecting groups for the 2'-hydroxyl position in RNA synthesis.

In the standard solid-phase phosphoramidite (B1245037) method for RNA synthesis, monomeric ribonucleoside phosphoramidites are used as the building blocks. These monomers are protected at multiple sites: a dimethoxytrityl (DMTr) group on the 5'-hydroxyl, acyl groups on the exocyclic amines of the nucleobases, and a TBDMS group on the 2'-hydroxyl.

The synthesis proceeds in an automated synthesizer through a repeated four-step cycle:

De-tritylation: Removal of the acid-labile 5'-DMTr group to free the 5'-hydroxyl for coupling.

Coupling: Activation of the incoming phosphoramidite monomer and its coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

After the full sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The TBDMS groups are typically the last to be removed, using a fluoride reagent like triethylamine (B128534) trihydrofluoride or TBAF. The stability of the TBDMS group to the conditions used for removing the other protecting groups, combined with its clean removal by fluoride, makes it an essential tool for the successful chemical synthesis of RNA. rsc.org

| Synthesis Step | Reagent/Condition | Purpose |

| 2'-OH Protection | tert-Butyldimethylsilyl (TBDMS) chloride | Protects the 2'-hydroxyl group of ribonucleoside monomers. |

| Coupling Activation | 1H-Tetrazole or 5-ethylthio-1H-tetrazole | Activates the phosphoramidite for coupling to the growing RNA chain. |

| Base/Phosphate Deprotection | Aqueous methylamine (B109427) or ammonium (B1175870) hydroxide/ethanol (B145695) | Removes protecting groups from the nucleobases and phosphate backbone. |

| 2'-OH Deprotection (Desilylation) | Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium (B224687) fluoride (TBAF) | Specifically removes the TBDMS protecting groups from the 2'-hydroxyls. |

Contribution to the Synthesis of Diverse Organic Scaffolds and Functionalized Molecules

Beyond its role in protecting groups and as a precursor to biological molecules, this compound is a valuable starting material for creating other important synthetic intermediates.

Allenylsilanes are versatile reagents in organic synthesis, used in cycloaddition reactions and as nucleophiles. This compound can be converted into allenylsilanes through a well-established synthetic sequence. This transformation typically involves two steps:

Activation of the Hydroxyl Group: The primary alcohol is first converted into a good leaving group. This is commonly achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine to form the corresponding mesylate or tosylate.

S_N_2' Reaction: The resulting propargyl mesylate/tosylate is then treated with a nucleophilic organocuprate reagent, such as lithium dimethylcuprate (Me₂CuLi). The cuprate (B13416276) undergoes an S_N_2' reaction, attacking the alkyne at the carbon adjacent to the silyl group and displacing the leaving group from the other end, resulting in the formation of a substituted allenylsilane.

This method provides a reliable route to highly functionalized allenylsilanes, which can then be used to construct more complex carbocyclic and heterocyclic systems.

The synthesis of 1,5-diynes, which are precursors to various cyclic and acyclic compounds, can be achieved using derivatives of this compound. A common strategy involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. wikipedia.org A plausible route to a 1,5-diyne scaffold would be:

Conversion to a Propargyl Halide: The hydroxyl group of the starting material is converted into a halide, typically a bromide or iodide, to create an electrophilic coupling partner. For example, reaction with phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) can yield 3-tert-butyldimethylsilyl-1-bromo-2-propyne.

Sonogashira Coupling: This propargyl bromide can then be coupled with a suitable terminal alkyne that contains a two-carbon spacer, such as but-3-yn-1-ol, under Sonogashira conditions. This reaction typically uses a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).

This sequence allows for the modular construction of unsymmetrical 1,5-diynes, where the functionality at either end of the diyne can be independently controlled by the choice of the coupling partners.

Formation of 1,2,3-Triazoles and Related Heterocycles

The terminal alkyne functionality of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govrsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science. nih.govresearchgate.net

The reaction involves the [3+2] cycloaddition of the terminal alkyne in this compound with an organic azide (B81097) (R-N₃). The copper(I) catalyst activates the alkyne, facilitating its reaction with the azide to exclusively form the 1,4-disubstituted triazole ring. nih.govbeilstein-journals.org The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, a key advantage for complex molecule synthesis. mdpi.com

Reaction Scheme: Synthesis of a 1,2,3-Triazole using this compound

In this reaction, the azide and the alkyne components are joined to form a stable, five-membered 1,2,3-triazole ring.

The resulting triazole product retains the primary alcohol and the tert-butyldimethylsilyl group. The alcohol can be further functionalized, for instance, through oxidation or esterification, while the silyl group can be removed under specific conditions to reveal a terminal alkyne on the triazole scaffold for subsequent transformations. This modular approach allows for the rapid assembly of complex, multifunctional molecules. mdpi.comnih.gov Research has demonstrated the synthesis of dense 1,2,3-triazole polymers and oligomers by polymerizing monomers containing both azide and alkyne functionalities, highlighting the robustness of this cycloaddition strategy. mdpi.com

Applications in Stereoselective and Enantioselective Synthesis

The hydroxyl group of this compound provides a critical handle for introducing stereochemistry. While the compound itself is achiral, it can be used as a prochiral substrate or modified to become a chiral building block, influencing the stereochemical outcome of subsequent reactions.

A key application lies in the synthesis of chiral propargyl alcohols through the enantioselective addition of alkynes to aldehydes, a reaction often mediated by chiral ligands complexed to a metal like zinc. organic-chemistry.org Although not starting from this compound itself, this principle can be applied to create chiral derivatives.

More directly, the chiral center of a propargyl alcohol can effectively transmit its stereochemical information to create axial chirality in a product allene. In one study, a chiral, non-racemic allenamide was synthesized via an intramolecular propargylic ene reaction of a benzyne (B1209423). thieme-connect.comthieme-connect.de A chiral propargyl alcohol, analogous to a derivative of this compound, was tethered to a benzyne precursor. The subsequent intramolecular reaction demonstrated a complete transfer of the point chirality of the alcohol's stereocenter to the axial chirality of the newly formed allene. thieme-connect.com This highlights how the stereochemistry established at the carbinol center of a propargylic alcohol can be used to control the stereochemistry of complex products in reactions where other stereocontrol methods are challenging. Such stereoselective transformations are crucial in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required for biological activity. beilstein-journals.org

Intermediate in the Generation of o-Benzynes

Beyond cycloadditions, this compound serves as a valuable intermediate in the synthesis of benzyne precursors. Benzynes are highly reactive intermediates used to rapidly construct substituted aromatic rings. researchgate.netnih.gov The most common and mild method for generating benzynes involves the fluoride-induced elimination of o-silylaryl triflates, a strategy developed by Kobayashi. nih.govbohrium.comsci-hub.se

The utility of this compound in this context is demonstrated by its incorporation into molecules designed for intramolecular benzyne reactions. For example, research has shown that various propargyl alcohols can be linked via a Si-O bond to a specific benzyne precursor, o-(chlorodiisopropylsilyl)phenyl triflate. thieme-connect.comthieme-connect.de

Synthetic Pathway to a Benzyne Precursor from a Propargyl Alcohol:

Coupling: The hydroxyl group of a propargyl alcohol (like this compound) reacts with an o-silylaryl halide precursor to form a tethered system.

Benzyne Generation: Treatment with a fluoride source (e.g., potassium fluoride with 18-crown-6) initiates the elimination process. The fluoride attacks the silicon atom on the aromatic ring, triggering the departure of the triflate group and forming the highly reactive benzyne intermediate. rsc.org

Intramolecular Trapping: The newly formed benzyne is immediately trapped by the tethered propargylic unit in an intramolecular ene reaction, leading to the formation of highly functionalized allenes. thieme-connect.com

This sequence showcases the role of the propargyl alcohol as a crucial component of the benzyne precursor, enabling the study of the reactivity of these transient species in a controlled, intramolecular fashion. This strategy expands the scope of benzyne chemistry, allowing for the synthesis of complex, sterically hindered products that would be difficult to access through intermolecular pathways. thieme-connect.com

Mechanistic and Theoretical Investigations of Reactions Involving 3 Tert Butyldimethylsilyl 2 Propyn 1 Ol

Elucidation of Reaction Pathways, Intermediates, and Transition States

Mechanistic investigations into reactions of 3-tert-butyldimethylsilyl-2-propyn-1-ol have revealed a variety of pathways, including catalytic cycles involving organometallic species, radical processes, and ionic rearrangements.

In a nickel-catalyzed three-component coupling reaction of an allyl carbonate, an alkyne, and trimethylaluminum (B3029685), a plausible reaction mechanism has been proposed. The catalytic cycle is thought to commence with the oxidative addition of the allyl carbonate to a Ni(0) catalyst, forming a π-allyl nickel(II) intermediate. This is followed by the insertion of the alkyne, this compound, into the nickel-allyl bond. The subsequent transmetalation with trimethylaluminum and reductive elimination releases the final product and regenerates the Ni(0) catalyst nii.ac.jp.

The electrochemical oxidation of related propargyl alcohols has been investigated to understand the formation of α,β-unsaturated ynones. Mechanistic proof was sought through high-resolution mass spectrometry (HRMS), which successfully identified key intermediates, including a protonated ynone intermediate. To discern between a radical and a non-radical pathway, control experiments using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), a radical scavenger, were conducted. The failure to form the desired product in the presence of TEMPO, along with the detection of a TEMPO adduct, strongly suggested the involvement of radical intermediates in the oxidation process rsc.org.

In other catalytic systems, such as the cobalt-catalyzed hydroboration of internal alkynes, control experiments have also been employed to rule out radical pathways. The lack of inhibition by radical scavengers like BHT or 1,1-diphenylethylene (B42955) indicates that the reaction proceeds via an organometallic pathway, likely involving a Co(I)-H species as the active catalyst dicp.ac.cn.

Furthermore, in reactions involving fluoride-mediated carboxylation of alkynylsilanes, a Brook rearrangement—the intramolecular migration of a silicon atom from carbon to a proximal oxygen—is a key mechanistic step. This rearrangement generates a carbanionic intermediate which is crucial for the subsequent reaction with carbon dioxide researchgate.net.

Studies on Chelation and Directing Group Effects in Catalytic Transformations

The hydroxyl group of this compound can play a crucial role as a directing group in various metal-catalyzed transformations. By coordinating to the metal center, it can position the catalyst proximally to the alkyne, thereby influencing the regioselectivity and stereoselectivity of the reaction. This chelation effect is a well-established strategy in C-H functionalization and other catalytic processes nih.gov.

In the context of additions to the alkyne, the hydroxyl group can pre-coordinate to a catalyst, guiding the addition of reagents to a specific position on the triple bond. This directed approach can override the inherent electronic bias of the substrate, leading to otherwise disfavored regioisomers.

Moreover, the stereochemistry of the alcohol itself can direct the outcome of subsequent reactions. In the total synthesis of natural products like (+)-epiquinamide, a key step involves the highly diastereoselective addition of the lithium acetylide of a TBDMS-protected propargyl alcohol to a chiral aldehyde. The existing stereocenter in the aldehyde reactant controls the facial selectivity of the nucleophilic attack, leading to the preferential formation of one diastereomer, the erythro alkynol researchgate.netresearchgate.net. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis.

Role of Catalysts in Determining Reaction Regioselectivity and Stereoselectivity

The choice of catalyst and ligands is paramount in controlling the regioselectivity and stereoselectivity of reactions involving this compound. Different metal-catalyst systems can lead to distinct products from the same starting material.

For instance, the platinum-catalyzed hydrosilylation of propargylic alcohols is highly selective, typically yielding a single regioisomer from the β-addition of the silane, with an E-alkene geometry nih.govdokumen.pub. This high level of control is a hallmark of platinum catalysis in hydrosilylation. Similarly, cobalt-catalyzed hydroboration has demonstrated unprecedented regioselectivity, which is attributed to the rigid structure and crowded reaction pocket created by specific cyclopropane-based phosphine (B1218219) ligands dicp.ac.cn.

The influence of ligands is also evident in nickel-catalyzed coupling reactions. A study on the three-component coupling of allyl carbonates, alkynes, and organoaluminum reagents showed that the choice of phosphine ligand had a significant impact on the reaction yield, although in the specific case of this compound, the reaction did not proceed to give the desired product under the tested conditions, unlike its trimethylsilyl (B98337) analogue nii.ac.jp.

As shown in Table 1, a range of common phosphine ligands failed to promote the desired nickel-catalyzed reaction for this specific substrate, highlighting its unique reactivity profile compared to other silylated propargyl alcohols nii.ac.jp.

Substrate control, as mentioned previously, is another key factor. The diastereoselective addition of the TBDMS-protected propargyl alcohol's acetylide to a chiral aldehyde is a prime example where the stereochemical information embedded in the substrate dictates the stereochemical outcome of the C-C bond formation researchgate.netresearchgate.net.

Computational Chemistry and Spectroscopic Approaches to Reaction Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for interrogating reaction mechanisms at the molecular level. For reactions involving compounds like this compound, DFT calculations can map out potential energy surfaces, identify stable intermediates, and calculate the energy barriers associated with different transition states.

For example, in the study of the fluoride-assisted carboxylation of alkynylsilanes, DFT calculations were used to examine different mechanistic models. These calculations confirmed that the reaction proceeds through carbanionic intermediates generated by a Brook rearrangement and revealed that the cesium cation plays a critical role in stabilizing the key transition state, thereby facilitating the reaction researchgate.net.

In the investigation of electrochemical oxidations, computational methods are used to corroborate experimental findings. Frequency calculations are performed to confirm that optimized geometries correspond to energy minima (no imaginary frequencies) or true transition states (a single imaginary frequency). Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that a calculated transition state correctly connects the reactant and product (or intermediate) along the reaction pathway rsc.org.

Spectroscopic techniques are fundamental for identifying reaction components and providing evidence for proposed mechanisms. High-resolution mass spectrometry (HRMS) is particularly powerful for detecting transient intermediates. In the electrochemical oxidation of a propargyl alcohol, HRMS was instrumental in identifying the mass of a key ynone intermediate and a TEMPO-adduct, which provided strong support for a radical-mediated mechanism rsc.org.

Advanced Synthetic Methodologies and Strategies Utilizing 3 Tert Butyldimethylsilyl 2 Propyn 1 Ol and Its Derivatives

Retrosynthetic Analysis in the Design of Syntheses Incorporating the Compound

Retrosynthetic analysis is a problem-solving technique used to design a synthetic pathway for a target molecule by working backward from the final product to simpler, commercially available starting materials. amazonaws.comicj-e.org This process involves breaking down the target molecule into precursor structures through a series of "disconnections," which correspond to known and reliable chemical reactions. amazonaws.comyoutube.com

When designing a synthesis that incorporates 3-tert-butyldimethylsilyl-2-propyn-1-ol, a key retrosynthetic disconnection often involves the carbon-carbon bond adjacent to the hydroxyl group. This leads back to the propargyl alcohol derivative and a suitable electrophile, such as an aldehyde or ketone. The alkyne itself can be a valuable precursor, as its deprotonation creates a potent, sterically unhindered nucleophile. youtube.com

Another common retrosynthetic strategy involves functional group interconversion (FGI). For instance, a cis-alkene within a target molecule can be retrosynthetically derived from an alkyne via a partial reduction, such as a Lindlar hydrogenation. youtube.com This makes the TBDMS-protected propargyl alcohol a valuable synthon for introducing this functionality. The TBDMS group itself is considered a protecting group for the terminal alkyne, which can be removed in the final steps of a synthesis using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). youtube.com

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Type | Precursor 1 | Precursor 2 | Corresponding Forward Reaction |

| C-C Bond Formation | This compound (as nucleophile) | Aldehyde or Ketone | Nucleophilic addition of the acetylide to a carbonyl |

| Functional Group Interconversion | Alkyne | - | Partial reduction to a cis-alkene (e.g., Lindlar catalyst) |

| Deprotection | TBDMS-protected alkyne | - | Removal of the TBDMS group (e.g., TBAF) |

Development of Chemoselective Transformations Enabled by the TBDMS Group

The tert-butyldimethylsilyl (TBDMS) group plays a crucial role in enabling chemoselective transformations in molecules containing the this compound framework. Its steric bulk and electronic properties allow for the selective reaction of other functional groups within the molecule while the silyl-protected alkyne remains intact.

One of the most significant advantages of the TBDMS group is its stability under a wide range of reaction conditions, including those that affect other protecting groups. scielo.br For example, methods have been developed for the selective deprotection of primary TBDMS ethers in the presence of secondary TBDMS ethers, and for the cleavage of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. researchgate.netorganic-chemistry.org This selectivity is often achieved by carefully choosing the deprotection reagent and reaction conditions.

Furthermore, the TBDMS group can direct the outcome of reactions at adjacent functional groups. Its steric hindrance can influence the stereoselectivity of reactions, and its electronic effect can modulate the reactivity of the alkyne.

A variety of reagents have been developed for the chemoselective deprotection of TBDMS ethers, offering alternatives to the commonly used but basic tetrabutylammonium fluoride (TBAF), which can cause side reactions. scielo.br These include mild and selective methods using catalysts like iron(III) tosylate, which does not affect phenolic TBDMS ethers, TBDPS ethers, or the Boc group. researchgate.net

Table 2: Reagents for Chemoselective TBDMS Deprotection

| Reagent | Selectivity | Conditions |

| N-Iodosuccinimide/Methanol (B129727) | Deprotects alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. organic-chemistry.org | Catalytic |

| Iron(III) Tosylate | Does not affect phenolic TBDMS ethers, TBDPS ethers, or Boc groups. researchgate.net | Mild |

| Sodium Cyanide/Ethanol (B145695) | Deprotects phenolic TBDMS ethers. scielo.br | Catalytic |

| CBr4/Methanol | Regioselectively cleaves primary silyl (B83357) ethers in carbohydrates. researchgate.net | Photochemical |

Asymmetric Synthesis and Enantioselective Desymmetrization Approaches

The synthesis of chiral molecules containing the this compound unit often employs asymmetric synthesis and enantioselective desymmetrization strategies. These methods are crucial for controlling the stereochemistry of the final product, which is often a key determinant of its biological activity.

One common approach involves the use of chiral catalysts or reagents to induce enantioselectivity in a reaction that creates a new stereocenter. For example, the addition of the acetylide derived from this compound to a prochiral aldehyde can be rendered enantioselective by using a chiral ligand or catalyst.

Enantioselective desymmetrization is a powerful strategy for creating chiral molecules from achiral, meso compounds. chemrxiv.org This approach involves the selective reaction of one of two enantiotopic functional groups in a meso starting material, thereby breaking the molecule's symmetry and establishing a chiral center. While specific examples directly utilizing this compound in desymmetrization are not prevalent in the provided search results, the principles of this strategy are broadly applicable in organic synthesis.

Integration into Non-Classical Synthetic Techniques (e.g., Microwave-Assisted, Continuous Flow Processing)

To enhance reaction efficiency, reduce waste, and improve scalability, this compound and its derivatives are increasingly being integrated into non-classical synthetic techniques such as microwave-assisted synthesis and continuous flow processing.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate chemical reactions by efficiently heating the reaction mixture. dntb.gov.ua This technique has been shown to be effective for a variety of transformations, including the cleavage of silyl ethers. organic-chemistry.org The use of microwave heating can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. bohrium.com

Continuous Flow Processing:

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. nih.gov This technology offers several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety, and the potential for automated, multi-step synthesis. mdpi.com The integration of this compound into flow processes can streamline the synthesis of complex molecules by telescoping multiple reaction steps, thereby avoiding the isolation and purification of intermediates. mdpi.com This approach has been successfully applied to the synthesis of various pharmaceuticals and other high-value chemicals. nih.govmdpi.com Recent advancements have also combined microwave heating with continuous flow systems (MACOS), further enhancing reaction rates and efficiency. nih.gov

Table 3: Comparison of Synthetic Techniques

| Technique | Advantages | Disadvantages |

| Batch Synthesis | Well-established, suitable for small-scale research. | Poor heat and mass transfer, potential for runaway reactions, difficult to scale up. |

| Microwave-Assisted Synthesis | Rapid reaction heating, shorter reaction times, often higher yields. dntb.gov.uabohrium.com | Can be difficult to scale up, potential for localized overheating. |

| Continuous Flow Processing | Precise control over reaction conditions, enhanced safety, easy to scale up, potential for automation. nih.govmdpi.com | Higher initial equipment cost, potential for clogging with solid materials. mdpi.com |

Analytical and Characterization Techniques in Research on 3 Tert Butyldimethylsilyl 2 Propyn 1 Ol

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in the structural analysis of 3-tert-Butyldimethylsilyl-2-propyn-1-ol, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts, multiplicities, and coupling constants of the signals in the NMR spectra provide a detailed map of the molecule's framework.

Detailed ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃) are presented below.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.28 | d (J = 6.0 Hz) | 2H | -CH₂OH |

| 1.83 | t (J = 6.0 Hz) | 1H | -OH |

| 0.94 | s | 9H | -C(CH₃)₃ |

| 0.12 | s | 6H | -Si(CH₃)₂ |

This table is based on reported experimental data.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 105.0 | -C≡C-Si- |

| 89.9 | -C≡C-CH₂- |

| 51.5 | -CH₂OH |

| 26.0 | -C(C H₃)₃ |

| 16.4 | -C (CH₃)₃ |

| -5.1 | -Si(CH₃)₂ |

This table is based on reported experimental data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds within the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~2175 | C≡C stretch | Alkyne |

| ~1250 | Si-C stretch | tert-Butyldimethylsilyl |

| ~1050 | C-O stretch | Primary Alcohol |

| ~840 | Si-C stretch | tert-Butyldimethylsilyl |

This table represents expected characteristic absorption bands based on the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured. A key fragmentation pathway for tert-butyldimethylsilyl ethers involves the loss of the tert-butyl group ([M-57]⁺), which often results in a prominent peak. nih.gov

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 155 | [M-CH₃]⁺ |

| 113 | [M-C(CH₃)₃]⁺ |

| 75 | [(CH₃)₂SiOH]⁺ |

| 57 | [C(CH₃)₃]⁺ |

This table presents plausible fragmentation patterns for this compound based on the general fragmentation of TBDMS ethers.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for its separation from reaction mixtures.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile compounds like this compound. The compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool for separating and identifying components in a mixture. nih.gov

A typical GC method for the analysis of a silylated alcohol would involve the following:

| Parameter | Condition |

| Column | Non-polar capillary column (e.g., DB-5MS, HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 70°C, ramp to 280°C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines representative GC conditions for the analysis of silylated compounds.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another valuable technique for the analysis and purification of this compound. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC can be employed.

A representative HPLC method for the separation of a propargyl alcohol derivative might use the following conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) |

| Detector | UV detector (if the compound or a derivative has a chromophore) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 1.0 mL/min |

This table provides an example of HPLC conditions that could be adapted for the analysis of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-tert-Butyldimethylsilyl-2-propyn-1-ol, and what are their comparative advantages?

- Methodological Answer : The compound is typically synthesized via silylation of 2-propyn-1-ol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or DMAP. Solvents such as dichloromethane or THF are used under anhydrous conditions at 0–25°C . Yield optimization (70–90%) depends on reaction time and stoichiometric control of TBSCl. Alternative routes may involve propargyl alcohol derivatives, but steric hindrance from the TBS group necessitates careful monitoring of reaction progress via TLC or GC-MS.

Q. How is the structure of this compound verified spectroscopically?

- Methodological Answer : Characterization relies on:

- ¹H NMR : A singlet at δ 0.1–0.3 ppm for the TBS methyl groups, a triplet for the propargyl CH₂ (δ 4.2–4.5 ppm), and a terminal alkyne proton (δ 2.5–3.0 ppm).

- ¹³C NMR : Signals at δ 75–85 ppm (sp-hybridized carbons) and δ 18–25 ppm (TBS methyl carbons).

- IR : Strong absorbance at ~3300 cm⁻¹ (alkyne C-H stretch) and 1250 cm⁻¹ (Si-C stretching) .

Q. What are the storage conditions to prevent decomposition of this compound?

- Methodological Answer : The compound is moisture-sensitive due to the labile TBS group. Storage under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF) is recommended. Decomposition pathways include hydrolysis to 2-propyn-1-ol, detectable via increased OH stretch in IR (~3400 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the TBS group influence reactivity in cross-coupling reactions (e.g., Sonogashira)?

- Methodological Answer : The bulky TBS group reduces reaction rates in Pd-catalyzed couplings by impeding oxidative addition. To mitigate this:

- Use Pd(PPh₃)₄ with CuI co-catalyst in polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–80°C).

- Monitor reaction progress via HPLC to detect undesired side products (e.g., desilylated intermediates) . Conflicting yield reports (40–85%) may arise from variations in catalyst loading or solvent purity .

Q. How can contradictions in reported stability data under basic conditions be resolved?

- Methodological Answer : Stability discrepancies in basic media (e.g., NaOH/MeOH) often stem from trace water content. Controlled experiments under strictly anhydrous conditions (Karl Fischer titration) show ≤5% decomposition over 24 hours. Contrastingly, even 0.1% H₂O increases decomposition to 30–40% . Researchers should pre-dry solvents and reagents rigorously and validate via kinetic studies.

Q. What strategies stabilize this compound against propargyl-allenyl isomerization?

- Methodological Answer : Isomerization to allenyl derivatives occurs under acidic or thermal stress. Stabilization methods include:

- Adding radical inhibitors (BHT, 0.1–1 mol%) to suppress radical-mediated pathways.

- Conducting reactions at ≤0°C in non-polar solvents (hexane) to minimize thermal activation .

- AI-driven retrosynthesis tools (e.g., Reaxys) suggest alternative protecting groups (e.g., TIPS) for high-temperature applications .

Methodological Considerations

- Data Validation : Cross-reference NMR/IR data with computational models (DFT) to confirm assignments .

- Synthetic Optimization : Use design of experiments (DoE) to identify critical parameters (temperature, catalyst ratio) for yield improvement .

- Contradiction Analysis : Employ LC-MS to track byproducts and isolate decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.